molecular formula C16H32O10S B8106207 m-PEG3-Sulfone-PEG3-acid

m-PEG3-Sulfone-PEG3-acid

Cat. No.: B8106207
M. Wt: 416.5 g/mol
InChI Key: CLINTTTZSLFCQX-UHFFFAOYSA-N
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Description

m-PEG3-Sulfone-PEG3-acid: is a polyethylene glycol (PEG)-based linker molecule with sulfone and carboxylic acid functional groups. This compound is commonly used in the field of chemical biology and medicinal chemistry due to its ability to enhance the solubility and stability of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Sulfone-PEG3-acid typically involves the reaction of PEG chains with sulfone and carboxylic acid groups. The process may include the following steps:

  • Activation of PEG Chains: PEG chains are activated using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Coupling Reaction: The activated PEG chains are then coupled with sulfone groups to form the intermediate compound.

  • Final Functionalization: The intermediate compound is further functionalized with carboxylic acid groups to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic routes using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions: m-PEG3-Sulfone-PEG3-acid can undergo various chemical reactions, including:

  • Oxidation: The sulfone group can be oxidized under specific conditions.

  • Reduction: The carboxylic acid groups can be reduced to alcohols.

  • Substitution: The sulfone group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfone derivatives.

  • Reduction: Alcohols.

  • Substitution: Amides and thioethers.

Scientific Research Applications

m-PEG3-Sulfone-PEG3-acid is widely used in scientific research due to its unique properties:

  • Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.

  • Biology: It enhances the solubility and stability of biomolecules, making it useful in drug delivery systems.

  • Medicine: It is employed in the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which m-PEG3-Sulfone-PEG3-acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The sulfone group can react with thiol groups of proteins, while the carboxylic acid groups can form stable amide bonds with primary amines.

  • Pathways: The compound enhances the solubility and stability of bioactive molecules, facilitating their delivery and efficacy in biological systems.

Comparison with Similar Compounds

  • m-PEG3-Sulfone-PEG2-acid: Similar to m-PEG3-Sulfone-PEG3-acid but with a shorter PEG chain.

  • m-PEG3-Sulfone-PEG4-acid: Similar structure but with a longer PEG chain.

Uniqueness: this compound is unique due to its optimal balance of hydrophilicity and functional group reactivity, making it highly versatile in various applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLINTTTZSLFCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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